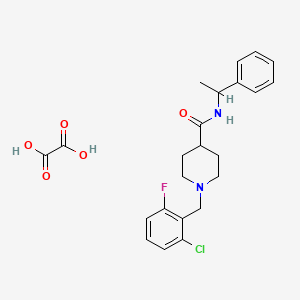![molecular formula C17H17N3O2 B6104889 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide](/img/structure/B6104889.png)
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide, also known as CPI-1189, is a novel drug that has shown potential in treating various diseases. This compound is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been found to have anti-inflammatory, anti-cancer, and metabolic effects. In
Wirkmechanismus
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide acts as a selective agonist of PPARδ, a nuclear receptor that regulates gene expression in various metabolic and inflammatory pathways. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid metabolism, glucose uptake, and anti-inflammatory pathways. This results in the anti-inflammatory, anti-cancer, and metabolic effects observed with this compound treatment.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines and inhibits cancer cell proliferation. In vivo studies have shown that this compound improves insulin sensitivity, reduces blood glucose levels, and reduces inflammation in animal models of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide in lab experiments is its selectivity for PPARδ, which allows for specific modulation of metabolic and inflammatory pathways. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide. One direction is to investigate the potential of this compound in treating metabolic disorders such as obesity and type 2 diabetes. Additionally, further studies are needed to explore the anti-cancer effects of this compound in different types of cancer. Another direction is to develop more potent and soluble analogs of this compound for improved therapeutic efficacy.
Conclusion
In conclusion, this compound is a novel compound that has shown potential in treating various diseases. Its selective agonism of PPARδ allows for specific modulation of metabolic and inflammatory pathways, resulting in anti-inflammatory, anti-cancer, and metabolic effects. While there are limitations to its use in lab experiments, this compound has promising potential for future therapeutic development.
Synthesemethoden
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2-methyl-3-nitrobenzoic acid, which is converted to the corresponding amide using isonicotinyl chloride. The resulting compound is then reacted with cyclopropylcarbonyl chloride to obtain this compound. The final product is purified using column chromatography to obtain a high purity compound.
Wissenschaftliche Forschungsanwendungen
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide has been extensively studied for its potential therapeutic effects in various diseases. The compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, this compound has been found to have metabolic effects by improving insulin sensitivity and reducing blood glucose levels.
Eigenschaften
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-14(19-16(21)12-5-6-12)3-2-4-15(11)20-17(22)13-7-9-18-10-8-13/h2-4,7-10,12H,5-6H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJVBIRGLLRAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one](/img/structure/B6104806.png)
![3-(3-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B6104811.png)
![ethyl 4-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6104817.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6104825.png)
![2-chloro-N-(4-chlorophenyl)-5-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}benzamide](/img/structure/B6104849.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6104853.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6104858.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6104861.png)
![1-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B6104862.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6104866.png)
![2-[4-(3,4-difluorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104873.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6104887.png)
![N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6104891.png)
